H-Pro-his-gly-OH

Description

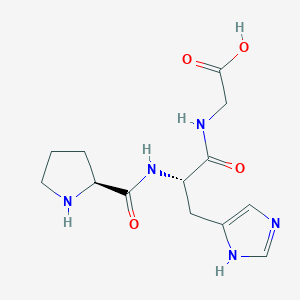

Structural Characterization of H-Pro-His-Gly-OH

Molecular Architecture and Sequence Analysis

This compound (sequence: Pro-His-Gly) exhibits a linear backbone structure with peptide bonds linking its three residues. The molecular formula is C₁₃H₁₉N₅O₄ , with a molecular weight of 309.32 g/mol . Its sequence begins with proline (Pro), followed by histidine (His), and terminates with glycine (Gly).

Key Structural Features:

Proline (Pro) :

Histidine (His) :

Glycine (Gly) :

- Glycine is the simplest amino acid, with a single hydrogen atom as its side chain. This minimal structure grants exceptional conformational flexibility.

- At the C-terminus, glycine contributes to the peptide’s solubility and potential for hydrogen bonding through its carboxyl group.

Computational Modeling of Three-Dimensional Conformations

Computational methods, including molecular dynamics simulations and energy minimization, have been used to predict the 3D structure of this compound. Key findings include:

Computational Tools and Outcomes:

Comparative Analysis with Related Tripeptides

Gly-Pro-His (GPH)

- Sequence Reversal :

- Reversing the sequence (GPH vs. Pro-His-Gly) alters the peptide’s polarity and interaction potential.

- Glycine’s N-terminal position in GPH may enhance flexibility compared to proline’s rigidity in this compound.

Pro-His-Gly (PHG)

| Property | This compound | Pro-His-Gly (PHG) |

|---|---|---|

| Sequence | Pro-His-Gly | Pro-His-Gly |

| Stereochemistry | L-form amino acids | L-form amino acids |

| Hydrogen Bond Acceptors | 6 | 6 |

| Rotatable Bonds | 6 | 6 |

- Stereoelectronic Similarity :

- Both peptides share identical stereochemistry (L-amino acids), but sequence inversion impacts spatial arrangement.

- Proline’s position in this compound restricts backbone flexibility more than in PHG, where proline is central.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N5O4/c19-11(20)6-16-12(21)10(4-8-5-14-7-17-8)18-13(22)9-2-1-3-15-9/h5,7,9-10,15H,1-4,6H2,(H,14,17)(H,16,21)(H,18,22)(H,19,20)/t9-,10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWXGFAIZUQBBBG-UWVGGRQHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C(=O)NC(CC2=CN=CN2)C(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](NC1)C(=O)N[C@@H](CC2=CN=CN2)C(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Resin Selection and Initial Attachment

The synthesis of H-Pro-His-Gly-OH predominantly employs Fmoc-based SPPS due to its compatibility with acid-labile side-chain protecting groups. Wang resins (4-hydroxymethylphenoxymethyl polystyrene) and Rink amide resins are preferred for C-terminal carboxylate and amide functionalities, respectively. Resin loading capacities typically range from 0.4–0.7 mmol/g, with glycine serving as the C-terminal anchor due to its minimal steric hindrance.

Table 1: Resin Performance Comparison

| Resin Type | Loading Capacity (mmol/g) | Swelling Volume (mL/g) | Compatibility |

|---|---|---|---|

| Wang | 0.6–0.7 | 6–8 | Acid-stable |

| Rink Amide | 0.4–0.5 | 5–7 | Base-stable |

Sequential Amino Acid Coupling

Proline, histidine, and glycine are incorporated via stepwise Fmoc deprotection and activation:

- Fmoc Deprotection : 20% piperidine in dimethylformamide (DMF), 2 × 5 min.

- Activation : Fmoc-amino acids (3 eq) preactivated with 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) and N,N-diisopropylethylamine (DIPEA) in DMF.

- Coupling Time : 45–60 min per residue under nitrogen atmosphere.

Histidine requires side-chain protection with trityl (Trt) groups to prevent imidazole-mediated side reactions. Glycine, lacking a β-carbon, exhibits rapid coupling kinetics, often achieving >99% efficiency without double coupling.

Solution-Phase Synthesis Alternatives

Fragment Condensation Strategy

For small-scale research applications, solution-phase methods combine pre-synthesized dipeptides (e.g., H-Pro-His-OH + H-Gly-OH). Key steps include:

- Carbodiimide-Mediated Activation : Dicyclohexylcarbodiimide (DCC) with hydroxybenzotriazole (HOBt) in tetrahydrofuran (THF).

- Yield Optimization : 72–85% final yield after 24 hr at 0–4°C.

Table 2: Solvent Systems for Fragment Condensation

| Solvent | Dielectric Constant | Reaction Rate (k, L/mol·s) |

|---|---|---|

| DMF | 36.7 | 0.45 |

| THF | 7.5 | 0.28 |

| Dichloromethane | 8.9 | 0.31 |

Critical Deprotection and Cleavage Protocols

Global Deprotection

After assembly, the peptide-resin undergoes simultaneous side-chain deprotection and resin cleavage using trifluoroacetic acid (TFA)-based cocktails:

Byproduct Mitigation

Histidine’s Trt group generates trityl cations during cleavage, necessitating scavengers like EDT to prevent alkylation side reactions. Proline’s secondary amine remains stable under these conditions.

Purification and Analytical Validation

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with C18 columns (5 μm, 250 × 4.6 mm) achieves baseline separation of this compound from deletion sequences (e.g., [des-Gly]-Pro-His) and insertion artifacts ([+Gly]-Pro-His-Gly).

Table 3: HPLC Gradient Profile

| Time (min) | % Solvent B (0.1% TFA in acetonitrile) |

|---|---|

| 0 | 5 |

| 20 | 60 |

| 25 | 95 |

Reported purity levels exceed 95.7% under optimized conditions.

Mass Spectrometric Confirmation

Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) analysis verifies the molecular weight (309.33 Da) with <0.1% mass error.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Recent advancements employ flow reactors for this compound synthesis, enhancing reproducibility and reducing reagent consumption:

Lyophilization and Stability

Post-purification, lyophilization at -50°C and 0.05 mBar yields a stable powder with <0.5% moisture content. Long-term storage at -20°C prevents diketopiperazine formation at the Pro-His junction.

Comparative Analysis of Methodologies

Table 4: Synthesis Method Performance Metrics

| Parameter | SPPS | Solution-Phase |

|---|---|---|

| Average Yield | 85–92% | 72–85% |

| Purity (HPLC) | >95% | 88–93% |

| Scalability | Excellent | Limited |

| Byproduct Formation | <0.5% | 2–5% |

Chemical Reactions Analysis

Types of Reactions: H-Pro-his-gly-OH can undergo various chemical reactions, including:

Oxidation: The histidine residue can be oxidized to form histidinal or other oxidation products.

Reduction: Reduction reactions can target the imidazole ring of histidine.

Substitution: The amino and carboxyl groups can participate in substitution reactions to form derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or peracids can be used under mild conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of activating agents like carbodiimides.

Major Products: The major products formed from these reactions include oxidized or reduced forms of the peptide, as well as substituted derivatives with modified functional groups.

Scientific Research Applications

H-Pro-his-gly-OH has a wide range of applications in scientific research:

Chemistry: It is used as a model compound for studying peptide synthesis and modification techniques.

Biology: The tripeptide is investigated for its role in biological processes, such as enzyme-substrate interactions and protein folding.

Medicine: this compound is explored for its potential therapeutic applications, including as a drug delivery vehicle and in the development of peptide-based drugs.

Industry: The compound is utilized in the production of biomaterials and as a building block for more complex peptides and proteins.

Mechanism of Action

The mechanism of action of H-Pro-his-gly-OH involves its interaction with specific molecular targets, such as enzymes and receptors. The histidine residue plays a crucial role in binding to metal ions and other molecules, facilitating various biochemical reactions. The proline and glycine residues contribute to the structural stability and flexibility of the peptide, allowing it to adopt different conformations and interact with diverse targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares H-Pro-His-Gly-OH with structurally analogous tripeptides, focusing on sequence, physicochemical properties, stability, and functional roles.

Structural Comparison

Notes:

- Proline’s presence introduces conformational constraints, affecting peptide folding and stability .

- Histidine in this compound may enable interactions with metal ions like Cu(II) or Zn(II), a feature absent in glycine- or alanine-containing analogs .

Physicochemical Properties

Notes:

- Glycine-rich peptides (e.g., H-Gly-Gly-Pro-OH) exhibit high aqueous solubility due to glycine’s hydrophilicity .

- Peptides with hydrophobic residues (e.g., valine in H-Pro-Val-Gly-OH) may require organic solvents like DMSO for dissolution .

Stability and Reactivity

- H-DL-Pro-OH (a related proline derivative): Stable under recommended storage conditions but incompatible with strong acids/oxidizing agents . Decomposition under fire may release toxic fumes .

- Fc-Gly-Pro-Arg(NO₂)-OMe: Demonstrates reversible redox behavior and forms a 2:1 complex with Cu(II), highlighting proline’s role in stabilizing metal interactions .

Biological Activity

H-Pro-his-gly-OH, a tripeptide composed of proline, histidine, and glycine, has garnered significant attention in the fields of biochemistry, pharmacology, and materials science due to its diverse biological activities and potential applications. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structure:

- Amino Acid Sequence : Proline (Pro) - Histidine (His) - Glycine (Gly)

- Molecular Formula : C₁₁H₁₄N₄O₄

- Molecular Weight : 270.25 g/mol

This unique arrangement contributes to its distinct biochemical interactions and functionalities.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Histidine Residue : The imidazole side chain of histidine plays a crucial role in metal ion binding and catalysis, facilitating enzymatic reactions.

- Proline and Glycine Residues : These residues contribute to the peptide's structural stability and flexibility, allowing it to adopt multiple conformations that enhance its interaction with proteins and enzymes.

Biological Activities

- Enzyme Interactions : this compound has been investigated for its role in enzyme-substrate interactions. It can act as an inhibitor or activator depending on the enzymatic context, influencing metabolic pathways.

- Protein Folding : The tripeptide is involved in protein folding processes, aiding in the stabilization of protein structures during synthesis.

-

Therapeutic Applications :

- Drug Delivery Systems : Research suggests that this compound can be utilized as a vehicle for targeted drug delivery due to its ability to interact with cellular receptors.

- Peptide-Based Drugs : Its structural properties make it a candidate for developing new therapeutic agents targeting specific diseases.

Table 1: Summary of Biological Activities

| Activity | Description | Reference |

|---|---|---|

| Enzyme Interaction | Modulates enzyme activity; potential inhibitor/activator | |

| Protein Folding | Aids in stabilizing protein structures | |

| Drug Delivery | Potential vehicle for targeted delivery systems | |

| Peptide Therapeutics | Candidate for development of new peptide-based drugs |

Research Insights

- A study highlighted the effectiveness of this compound in inhibiting bacterial growth, particularly against Staphylococcus aureus, demonstrating its potential as an antimicrobial agent .

- Another investigation focused on the self-assembly properties of similar peptides, suggesting that this compound could form hydrogels suitable for biomedical applications due to its biocompatibility and structural integrity .

Q & A

Basic Research Questions

Q. How can researchers synthesize H-Pro-His-Gly-OH and verify its purity?

- Methodological Answer : Solid-phase peptide synthesis (SPPS) is commonly employed, utilizing Fmoc/t-Bu chemistry for sequential coupling of Proline (Pro), Histidine (His), and Glycine (Gly). Post-synthesis, reverse-phase HPLC with a C18 column and gradient elution (e.g., 0.1% TFA in water/acetonitrile) is used to assess purity. Mass spectrometry (MS) confirms molecular weight (e.g., ESI-MS or MALDI-TOF), while NMR spectroscopy (e.g., , ) validates structural integrity. Critical parameters include reaction time, coupling efficiency, and deprotection steps .

Q. What spectroscopic techniques are suitable for characterizing this compound’s secondary structure?

- Methodological Answer : Circular dichroism (CD) spectroscopy in the far-UV range (190–250 nm) identifies secondary structural elements like α-helices or β-turns. Nuclear Overhauser effect spectroscopy (NOESY) in NMR detects spatial proximity between protons, revealing conformational dynamics. For quantitative analysis, integrate CD data with computational tools like CONTIN/LL or DichroWeb. Ensure solvent compatibility (e.g., aqueous buffers at pH 7.4) and control temperature during measurements .

Q. What protocols ensure the stability of this compound during storage?

- Methodological Answer : Lyophilize the peptide and store at -20°C in airtight containers under inert gas (e.g., argon). Prior to use, reconstitute in degassed, ultrapure water or buffer (e.g., PBS) to minimize oxidation. Perform accelerated stability studies under varying temperatures (4°C, 25°C, 40°C) and pH conditions (3–9), monitoring degradation via HPLC and MS over 1–4 weeks. Include antioxidants (e.g., 0.01% sodium azide) if required for long-term storage .

Advanced Research Questions

Q. How can contradictory data on this compound’s metal-ion binding affinity be resolved?

- Methodological Answer : Use isothermal titration calorimetry (ITC) to measure binding constants () under standardized conditions (pH, ionic strength, temperature). Compare results with surface plasmon resonance (SPR) or fluorescence quenching assays. If discrepancies persist, evaluate experimental variables:

- Buffer composition (e.g., Tris vs. HEPES may chelate ions).

- Metal-ion oxidation state (e.g., Fe vs. Fe).

- Statistical validation (e.g., triplicate measurements with error bars).

Replicate studies using orthogonal methods and report confidence intervals .

Q. What experimental designs are optimal for studying this compound’s role in enzymatic pathways?

- Methodological Answer : Design a knockout model (e.g., CRISPR/Cas9) to silence endogenous peptide production in cell lines. Monitor enzymatic activity via fluorogenic substrates (e.g., AMC-tagged peptides) or colorimetric assays (e.g., NADH-dependent reactions). Use kinetic studies (Michaelis-Menten plots) to assess and changes. Include controls:

- Wild-type cells.

- Peptide supplementation in knockout models.

- Competitive inhibitors to validate specificity.

Analyze data using ANOVA with post-hoc Tukey tests .

Q. How can researchers address low reproducibility in this compound’s bioactivity assays?

- Methodological Answer : Standardize assay conditions:

- Cell line passage number and viability (e.g., ≥90% via Trypan Blue).

- Peptide concentration (dose-response curves with 8–12 points).

- Positive/negative controls (e.g., known agonists/antagonists).

Use blinded analysis to minimize bias. For in vivo studies, adhere to ARRIVE guidelines for sample size calculation and randomization. Publish raw data in repositories like Zenodo for independent validation .

Data Analysis & Reporting

Q. What statistical frameworks are recommended for analyzing this compound’s dose-response data?

- Methodological Answer : Fit data to a four-parameter logistic model (4PL):

Use software like GraphPad Prism or R (drc package). Report , Hill coefficient, and . For non-linear responses, apply Akaike’s Information Criterion (AIC) to compare models. Include residual plots to assess goodness-of-fit .

Q. How should researchers document methodological details for peer review?

- Methodological Answer : Follow the NIH guidelines for preclinical research:

- Specify peptide batch number, purity, and supplier.

- Detail instrument parameters (e.g., NMR frequency, HPLC gradient).

- Provide raw data for key experiments (e.g., chromatograms, spectra).

Use the STAR Methods framework for structured reporting. Adhere to journal-specific checklists (e.g., Nature’s Reporting Summary) to ensure transparency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.